molecular formula C15H10ClFN2O2 B2865107 2-(2-chloro-6-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one CAS No. 922991-94-4

2-(2-chloro-6-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one

Cat. No. B2865107
CAS RN: 922991-94-4
M. Wt: 304.71
InChI Key: OOJRUHJFTPVDGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-6-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Scientific Research Applications

Synthesis and Medicinal Applications

  • Myocardial Perfusion Imaging : Pyridaben analogs, including compounds structurally related to 2-(2-chloro-6-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one, have been synthesized and evaluated for their potential in myocardial perfusion imaging (MPI) with PET. These compounds exhibit high heart uptake and low background uptake, suggesting their usefulness as MPI agents (Mou et al., 2012).

  • Anti-Cancer Activity : Novel fluoro-substituted benzo[b]pyran derivatives, which are structurally related to the query compound, have shown anti-lung cancer activity at low concentrations, compared to reference drugs. This highlights the potential of such compounds in cancer therapy (Hammam et al., 2005).

  • Vasorelaxant and Antiplatelet Activities : Pyridazinone derivatives exhibit vasorelaxant and antiplatelet activities, indicating their potential therapeutic use in cardiovascular diseases (Costas et al., 2010).

Chemical Synthesis and Structural Analysis

  • Cyclization and Functionalization Reactions : The compound and its derivatives undergo various cyclization and functionalization reactions, leading to the synthesis of new heterocyclic compounds. These reactions are crucial for creating pharmacologically active molecules (Akçamur et al., 1997).

  • Crystal Structure Analysis : Detailed crystal structure analysis of related compounds helps in understanding the molecular geometry, stereochemistry, and intermolecular interactions, which are essential for the rational design of new drugs (Banu et al., 2014).

Molecular Docking and Computational Studies

  • Molecular Docking Studies : Computational studies, including molecular docking, provide insights into the interaction between synthesized compounds and biological targets. These studies are pivotal in drug discovery and development, guiding the synthesis of compounds with enhanced biological activity (Mehvish & Kumar, 2022).

Corrosion Inhibition

  • Corrosion Inhibition of Mild Steel : Pyridazinone derivatives have been investigated for their corrosion inhibition performance on mild steel in acidic solutions. These studies are significant for industrial applications where corrosion resistance is critical (Kalai et al., 2020).

properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-6-(furan-2-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O2/c16-11-3-1-4-12(17)10(11)9-19-15(20)7-6-13(18-19)14-5-2-8-21-14/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJRUHJFTPVDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C(=O)C=CC(=N2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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